molecular formula C17H21ClNO2P B5810338 5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline

5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline

Cat. No.: B5810338
M. Wt: 337.8 g/mol
InChI Key: ISPUACFRPNZLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline is a complex organic compound with a unique structure that includes a chloro-substituted aniline ring, a methyl group, and a phosphoryl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline typically involves multiple steps, starting with the preparation of 5-chloro-2-methylaniline This intermediate can be synthesized through the chlorination of 2-methylanilineThe final step includes the attachment of the phenoxy moiety, which can be done through a nucleophilic substitution reaction using 4-propan-2-ylphenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups in place of the chloro group .

Scientific Research Applications

5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenoxy moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline is unique due to its combination of a chloro-substituted aniline ring, a phosphoryl group, and a phenoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClNO2P/c1-12(2)14-6-9-16(10-7-14)21-22(4,20)19-17-11-15(18)8-5-13(17)3/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPUACFRPNZLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.